dl-2,2'-Bis(m-chlorophenyl)(3,3'-bithiazolidine)-4,4'-dione
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Overview
Description
dl-2,2’-Bis(m-chlorophenyl)(3,3’-bithiazolidine)-4,4’-dione: is a synthetic organic compound that belongs to the class of thiazolidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dl-2,2’-Bis(m-chlorophenyl)(3,3’-bithiazolidine)-4,4’-dione typically involves the reaction of m-chlorophenyl derivatives with thiazolidine-4,4’-dione under specific conditions. The reaction may require catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions
dl-2,2’-Bis(m-chlorophenyl)(3,3’-bithiazolidine)-4,4’-dione: can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states or derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different properties.
Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reactions may be carried out under specific conditions such as controlled temperature, pressure, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different substituents.
Scientific Research Applications
dl-2,2’-Bis(m-chlorophenyl)(3,3’-bithiazolidine)-4,4’-dione:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the development of new materials or agricultural chemicals.
Mechanism of Action
The mechanism of action of dl-2,2’-Bis(m-chlorophenyl)(3,3’-bithiazolidine)-4,4’-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact mechanism depends on the specific application and biological context.
Comparison with Similar Compounds
dl-2,2’-Bis(m-chlorophenyl)(3,3’-bithiazolidine)-4,4’-dione: can be compared with other thiazolidine derivatives, such as:
- 2,2’-Bis(phenyl)(3,3’-bithiazolidine)-4,4’-dione
- 2,2’-Bis(p-chlorophenyl)(3,3’-bithiazolidine)-4,4’-dione
- 2,2’-Bis(m-bromophenyl)(3,3’-bithiazolidine)-4,4’-dione
These compounds share similar structures but differ in their substituents, leading to variations in their chemical properties and biological activities. The uniqueness of dl-2,2’-Bis(m-chlorophenyl)(3,3’-bithiazolidine)-4,4’-dione lies in its specific substituents and the resulting effects on its reactivity and applications.
Properties
CAS No. |
95035-74-8 |
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Molecular Formula |
C18H14Cl2N2O2S2 |
Molecular Weight |
425.4 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-3-[2-(3-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H14Cl2N2O2S2/c19-13-5-1-3-11(7-13)17-21(15(23)9-25-17)22-16(24)10-26-18(22)12-4-2-6-14(20)8-12/h1-8,17-18H,9-10H2 |
InChI Key |
MMXQVWFBLVIXPF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CC(=CC=C2)Cl)N3C(SCC3=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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